4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one
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Overview
Description
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one is an organic compound that features a morpholine ring and a tert-butyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one typically involves the reaction of 4-(tert-butyl)phenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the glycidyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include the alkylation of phenol with tert-butyl alcohol, followed by the reaction with epichlorohydrin and subsequent morpholine addition. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with similar structural features but lacking the morpholine ring.
4-tert-Butylphenoxyacetic acid: Another similar compound used in different applications.
Uniqueness
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one is unique due to the presence of both the morpholine ring and the tert-butyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)15-6-8-16(9-7-15)22-12-4-5-17(20)19-10-13-21-14-11-19/h6-9H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUMVCXQPVGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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